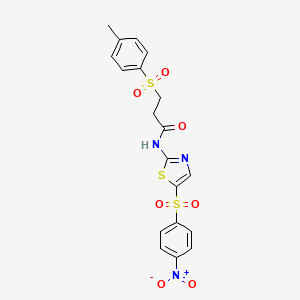

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sulfonamides and Their Applications

Sulfonamides have a broad spectrum of applications ranging from antibacterial agents to various other therapeutic agents due to their unique structural motif. They have been pivotal in the development of diuretics, carbonic anhydrase inhibitors (CAIs), and antiepileptics, showcasing their versatility in drug design and pharmacological applications (Carta, Scozzafava, & Supuran, 2012). These compounds have shown significant antitumor activity, and ongoing research continues to explore novel sulfonamides for selective antiglaucoma drugs, antitumor agents, and diagnostic tools, highlighting their potential in future drug discovery and therapeutic applications (Gulcin & Taslimi, 2018).

Thiazolidines and Their Derivatives

Thiazolidine motifs are intriguing heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position, possessing varied biological properties such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. These characteristics make thiazolidines valuable in the synthesis of bioactive compounds and the exploration of new drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020). The diverse therapeutic and pharmaceutical activities of thiazolidine derivatives underscore their importance in drug design and the potential for developing multifunctional drugs with improved activity.

Environmental and Health Implications of Sulfonamides

The presence of sulfonamides in the environment, derived mainly from agricultural activities, has raised concerns about their impact on microbial populations and potential hazards to human health. Small amounts of these compounds can cause changes in microbial communities, emphasizing the need for better understanding and management of their environmental presence to mitigate health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that sulfonamide derivatives often target bacterial enzymes, inhibiting their function and thus preventing bacterial growth .

Mode of Action

The compound, also known as 3-(4-methylbenzenesulfonyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]propanamide, is a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups known for their antibacterial activity .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound would inhibit bacterial growth .

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O7S3/c1-13-2-6-15(7-3-13)31(26,27)11-10-17(23)21-19-20-12-18(30-19)32(28,29)16-8-4-14(5-9-16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAMCVISPLMNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-tosylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-chlorobenzenecarboxamide](/img/structure/B2747210.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)

![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)

![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)

![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)